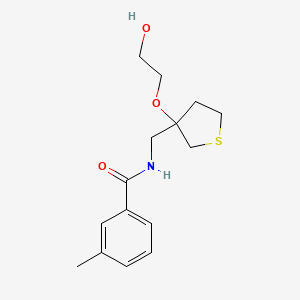

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methylbenzamide, commonly known as HTMT, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. HTMT is a small molecule that belongs to the class of benzamides and has a unique chemical structure that makes it a promising candidate for further research.

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Polyimides synthesized from new diamines, including compounds similar to the target molecule, exhibit remarkable solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C. This study illustrates the potential of such compounds in the development of high-performance materials with applications in electronics and aerospace due to their thermal resistance and solubility properties (Butt et al., 2005).

Chemical Stability and Enzymatic Hydrolysis of N-Acyl Derivatives

Investigating the stability and hydrolysis of N-acyl derivatives of benzamide, this research assesses the suitability of such compounds as prodrugs. The findings suggest that N-acylated amides are chemically stable but undergo enzymatic hydrolysis, indicating their potential utility in drug delivery systems by modulating the release of active compounds (Kahns & Bundgaard, 1991).

Development of High Sensitive Biosensors

The creation of a biosensor utilizing a nanocomposite modified electrode for the determination of glutathione highlights the role of similar compounds in enhancing the sensitivity and specificity of detection methods. Such applications are crucial in biomedical research for the quantification of biomolecules in various samples, providing tools for diagnostic and therapeutic monitoring (Karimi-Maleh et al., 2014).

Anticorrosive Properties of Epoxy Monomer Compounds

Research on a new epoxy monomer for corrosion inhibition of steel in acidic solutions demonstrates the industrial application of such compounds in protecting materials. This study combines experimental and computational methods to explore the mechanisms of corrosion protection, relevant for developing coatings and treatments to extend the lifespan of metal structures and components (Dagdag et al., 2019).

properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-12-3-2-4-13(9-12)14(18)16-10-15(19-7-6-17)5-8-20-11-15/h2-4,9,17H,5-8,10-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUSGXHMGJLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2(CCSC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2772121.png)

![3-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2772126.png)

![(2Z)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B2772127.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2772129.png)

![5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole](/img/structure/B2772134.png)

![7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772135.png)